2-Methyloctadecane

Description

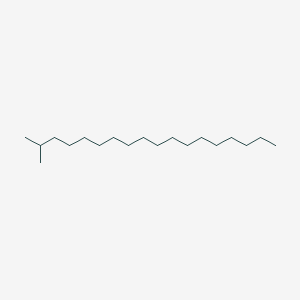

Structure

3D Structure

Properties

IUPAC Name |

2-methyloctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3/h19H,4-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQVGSDBGJXNGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166024 |

Source

|

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] |

Source

|

| Record name | 2-Methyloctadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16216 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1560-88-9 |

Source

|

| Record name | 2-Methyloctadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecane, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyloctadecane for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, handling, and potential applications of 2-methyloctadecane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support laboratory work and innovative research.

Introduction: Understanding the Structure and Significance of this compound

This compound is a saturated, branched-chain alkane with the chemical formula C19H40.[1][2] Its structure consists of an eighteen-carbon backbone (octadecane) with a methyl group attached to the second carbon atom. This seemingly simple structural modification—the introduction of a methyl group—can significantly influence the molecule's physical properties and its interactions in biological systems compared to its linear isomer, nonadecane.

The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, highlights how the addition of a methyl group can profoundly alter a molecule's pharmacodynamic and pharmacokinetic properties.[3][4] While this compound itself is not a therapeutic agent, understanding its fundamental properties is crucial for its use as a building block, a reference standard in analytical chemistry, or as a component in complex formulations within the pharmaceutical industry.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of this compound are foundational to its application in a laboratory setting. Below is a summary of its key properties, compiled from authoritative sources.

| Property | Value | Source |

| Molecular Formula | C19H40 | PubChem[1], NIST[2] |

| Molecular Weight | 268.5 g/mol | PubChem[1], NIST[2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1560-88-9 | NIST[2] |

| Physical Description | Liquid | PubChem[1] |

| Boiling Point | 317.67 °C (estimated) | The Good Scents Company[5] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | The Good Scents Company[5] |

| Flash Point | 115.00 °C (estimated) | The Good Scents Company[5] |

| logP (o/w) | 10.232 (estimated) | The Good Scents Company[5] |

| Solubility in water | 3.433 mg/L (estimated) | The Good Scents Company[5] |

These properties indicate that this compound is a non-polar, lipophilic molecule with low volatility at room temperature. Its high logP value suggests a strong preference for non-aqueous environments, a critical consideration in drug delivery systems and formulation science.

Synthesis and Reactivity: A Theoretic Approach

While specific, high-yield synthetic routes for this compound are not extensively detailed in readily available literature, its synthesis can be approached through established organic chemistry principles. A common strategy for creating such branched alkanes is through Grignard reactions or Wittig reactions, followed by hydrogenation.

A plausible synthetic pathway could involve the reaction of a Grignard reagent, such as hexadecylmagnesium bromide, with acetone to form a tertiary alcohol. Subsequent dehydration and hydrogenation would yield the desired this compound.

In terms of reactivity, this compound behaves as a typical alkane. It is relatively inert and undergoes free-radical substitution reactions, such as halogenation, under UV light, and will undergo combustion at high temperatures. Its lack of reactive functional groups makes it a stable component in formulations.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not widely documented, its physicochemical properties suggest several potential uses:

-

Excipient in Formulations: Due to its lipophilic nature and stability, it could serve as a non-polar component in emulsions, creams, or ointments for topical drug delivery.

-

Reference Standard: In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), it can be used as a retention time standard for the identification of other long-chain branched alkanes.[6][7][8][9]

-

Model System for Permeability Studies: Its high lipophilicity makes it a candidate for use in model membrane systems to study the passive diffusion of drugs.

-

Component of Drug Delivery Systems: It could be incorporated into lipid nanoparticles or other lipid-based drug delivery systems to modulate their physical properties and drug-loading capacity.

The introduction of a methyl group can influence the packing of lipid bilayers, potentially altering membrane fluidity. This is a key consideration in the design of lipid-based drug delivery vehicles.

Experimental Protocols: Handling and Analysis

Safe Handling and Storage

As with any chemical, proper handling of this compound is essential for laboratory safety.

Precautions for Safe Handling:

-

Handle in a well-ventilated area.[10]

-

Wear suitable protective clothing, including gloves and eye protection.[10][11]

-

Avoid contact with skin and eyes.[10]

-

Take precautionary measures against static discharge.[10]

Conditions for Safe Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable non-polar solvent, such as hexane or dichloromethane.

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

-

Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized, typically by electron ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection and Data Analysis: The detector records the abundance of each ion, generating a mass spectrum. The resulting data can be used to confirm the identity and purity of this compound by comparing the obtained spectrum with a reference library.[6][7]

Conclusion

This compound, while a structurally simple molecule, possesses a unique set of physicochemical properties that make it a compound of interest for researchers in various scientific disciplines. Its high lipophilicity, stability, and branched structure offer potential applications in formulation science, analytical chemistry, and as a tool for studying biological membranes. This guide provides the foundational knowledge necessary for the safe and effective use of this compound in a research and development setting.

References

-

This compound | C19H40 | CID 15264 - PubChem. (n.d.). Retrieved from [Link]

-

2-methyl octadecane, 1560-88-9. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Showing metabocard for 2-Methyldecane (HMDB0039000). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Safety Data Sheet. (2024). Angene Chemical. Retrieved from [Link]

-

This compound | CAS#:1560-88-9. (n.d.). Chemsrc. Retrieved from [Link]

-

Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Octadecane, 2-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

This compound. (n.d.). PHCD. Retrieved from [Link]

-

8-Methyloctadecane | C19H40 | CID 530154 - PubChem. (n.d.). Retrieved from [Link]

-

Compound 530154: 8-Methyloctadecane. (2025). Data.gov. Retrieved from [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). MDPI. Retrieved from [Link]

-

[Application of methyl in drug design]. (2013). PubMed. Retrieved from [Link]

-

Solvents to Fragments to Drugs: MD Applications in Drug Design. (n.d.). MDPI. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | C19H40 | CID 15264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octadecane, 2-methyl- [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-methyl octadecane, 1560-88-9 [thegoodscentscompany.com]

- 6. Octadecane, 2-methyl- [webbook.nist.gov]

- 7. Octadecane, 2-methyl- [webbook.nist.gov]

- 8. Octadecane, 2-methyl- [webbook.nist.gov]

- 9. Octadecane, 2-methyl- [webbook.nist.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Methyloctadecane: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of 2-methyloctadecane, a branched-chain alkane of increasing interest in phytochemical and biomedical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic properties to explore the causality behind its synthesis, the intricacies of its analytical validation, and its emerging role as a biomarker.

Core Chemical Identity and Physical Properties

This compound (C₁₉H₄₀) is a saturated hydrocarbon belonging to the class of branched alkanes.[1] Its structure consists of an eighteen-carbon (octadecane) backbone with a methyl group at the second carbon position. This simple structural feature, however, imparts distinct physical and chemical properties compared to its linear isomer, nonadecane, influencing its chromatographic behavior and biological interactions.

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1560-88-9 | [1][2] |

| Molecular Formula | C₁₉H₄₀ | [1][2] |

| Molecular Weight | 268.52 g/mol | [2][3] |

| IUPAC Name | This compound | [1][2] |

| Physical Description | Liquid | [1] |

| Boiling Point | 317.7 ± 5.0 °C at 760 mmHg | |

| Density | 0.8 ± 0.1 g/cm³ | |

| Synonyms | Isoparaffin C19, Octadecane, 2-methyl- | [1][2] |

Synthesis and Purification: A Mechanistic Approach

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers needing to produce isotopically labeled standards or specialized analogs.[4] A specific, peer-reviewed protocol for this compound is not commonly published, as it is a simple alkane. However, a robust and logical approach for its laboratory-scale synthesis is the Grignard reaction, a cornerstone of organic chemistry for forming carbon-carbon bonds.

Causality of Method Selection: The Grignard reaction is chosen for its efficiency in coupling an alkyl halide (representing the main chain) with another alkyl group (representing the branch). The polarity of the carbon-magnesium bond in the Grignard reagent makes the carbon atom a potent nucleophile, ideal for attacking the electrophilic carbon of a second alkyl halide.

Proposed Synthetic Workflow

The diagram below outlines a plausible two-step synthesis starting from 1-bromohexadecane.

Caption: Proposed Grignard synthesis pathway for this compound.

Step-by-Step Synthesis Protocol:

-

Grignard Reagent Formation:

-

Add magnesium turnings to an oven-dried, three-neck flask under an inert argon atmosphere.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of 1-bromohexadecane in anhydrous ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

Stir the mixture until the magnesium is consumed, resulting in a cloudy grey solution of hexadecylmagnesium bromide.

-

-

Coupling Reaction:

-

Cool the Grignard reagent in an ice bath.

-

Add 2-bromopropane dropwise to the cooled solution. This Sɴ2 reaction couples the hexadecyl nucleophile with the isopropyl electrophile.

-

Allow the reaction to warm to room temperature and stir for several hours to ensure completion.

-

-

Aqueous Workup and Purification:

-

Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate via rotary evaporation.

-

The resulting crude oil should be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to yield pure this compound.

-

Self-Validation: The purity of the final product must be confirmed using the analytical methods described in the next section. A successful synthesis will yield a product whose GC-MS data matches the reference spectra from databases like NIST.[2][5]

Gold-Standard Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like this compound.[3] Its power lies in the combination of GC's high-resolution separation with the precise mass identification provided by MS.[3]

Analytical Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Sources

Synthesis pathways for 2-Methyloctadecane

An In-Depth Technical Guide to the Synthesis of 2-Methyloctadecane

Abstract

This compound (C₁₉H₄₀) is a branched-chain alkane with significant relevance in the field of chemical ecology, particularly as a component of insect cuticular hydrocarbons (CHCs) and pheromones that mediate chemical communication.[1] Its specific structure plays a crucial role in species and sex recognition, making it a target of interest for the development of environmentally benign pest management strategies and for fundamental research in insect behavior.[2][3] The unambiguous identification and biological testing of such semiochemicals necessitate efficient and reliable synthetic pathways. This guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. We will explore established synthetic routes, delve into the mechanistic rationale behind procedural choices, provide detailed experimental protocols, and discuss methods for purification and characterization.

Introduction: The Chemical Significance of this compound

Saturated hydrocarbons with methyl groups branching off the main carbon chain are pivotal molecules in the intricate chemical language of insects.[1] Unlike their linear counterparts, the position of the methyl branch introduces a chiral center and a unique three-dimensional structure, which is recognized with high specificity by insect olfactory receptors. The synthesis of these compounds is therefore not merely an academic exercise; it is a critical step for:

-

Structural Confirmation: Verifying the exact structure of a naturally isolated pheromone.

-

Bioassays: Providing sufficient quantities of pure material for behavioral studies to understand its biological function.[1]

-

Pest Management: Developing lures for trapping or mating disruption applications.[2]

This document focuses on this compound, a representative methyl-branched alkane, to illustrate the synthetic strategies applicable to this broader class of compounds.

Strategic Approaches to Synthesis

The construction of the this compound skeleton can be approached through several classic and modern organic synthesis strategies. The choice of pathway often depends on factors such as the availability of starting materials, desired scale, and stereochemical control requirements. The primary retrosynthetic disconnections lead to two dominant strategies: carbon-carbon bond formation via nucleophilic addition to a carbonyl, followed by reduction, or olefination followed by hydrogenation.

Caption: Overview of primary synthetic strategies for this compound.

Pathway I: Grignard Reagent Addition to a Ketone

The Grignard reaction is a robust and highly effective method for forming carbon-carbon bonds.[4] This pathway involves the nucleophilic addition of a Grignard reagent to a long-chain ketone, creating a tertiary alcohol, which is subsequently converted to the target alkane.[5]

Mechanistic Rationale

The synthesis begins with the reaction between methylmagnesium bromide (a Grignard reagent) and 2-octadecanone. The carbon atom in the methyl group of the Grignard reagent is highly nucleophilic due to the polar C-Mg bond and attacks the electrophilic carbonyl carbon of the ketone.[6] This is followed by an acidic workup to protonate the resulting alkoxide, yielding 2-methyloctadecan-2-ol.

The conversion of this tertiary alcohol to the final alkane requires two steps: dehydration to an alkene, followed by catalytic hydrogenation. Dehydration is typically acid-catalyzed and results in a mixture of alkene isomers (2-methyl-1-octadecene and 2-methyl-2-octadecene). This mixture is then subjected to hydrogenation, commonly using a palladium on carbon (Pd/C) catalyst, to saturate the double bond and yield this compound.[5]

Caption: Workflow for the Grignard-based synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Octadecanone

-

Magnesium turnings

-

Methyl iodide or Methyl bromide

-

Anhydrous diethyl ether or THF

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Protocol:

-

Preparation of Grignard Reagent:

-

Ensure all glassware is oven-dried to remove any trace of water, which would quench the Grignard reagent.[7]

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.

-

Add a solution of methyl iodide in anhydrous diethyl ether dropwise to the magnesium. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once initiated, continue the addition at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour to ensure full formation of the methylmagnesium iodide reagent.

-

-

Reaction with Ketone:

-

In a separate flask, dissolve 2-octadecanone in anhydrous diethyl ether.

-

Cool the ketone solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel. Maintain the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

-

Workup and Isolation of Alcohol:

-

Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This is a safer alternative to water for protonating the alkoxide and neutralizing excess Grignard reagent.[8]

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield crude 2-methyloctadecan-2-ol.

-

-

Dehydration of Alcohol:

-

To the crude alcohol, add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture (e.g., to 150-160 °C) and distill the resulting alkene mixture as it forms.

-

-

Hydrogenation of Alkene:

-

Dissolve the collected alkene mixture in a suitable solvent like ethanol or hexane.

-

Add 10% Pd/C catalyst (typically 1-5 mol %).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the crude this compound.

-

Pathway II: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone.[9][10] For synthesizing this compound, this pathway involves reacting a suitable ylide with a long-chain aldehyde, followed by hydrogenation.

Mechanistic Rationale

This approach typically starts with the preparation of a phosphonium ylide. Isopropyltriphenylphosphonium bromide can be synthesized from triphenylphosphine and 2-bromopropane.[10] This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the reactive ylide.[11]

The ylide then reacts with heptadecanal. The nucleophilic ylide carbon attacks the carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate.[12] This intermediate collapses to form the desired alkene (2-methyl-1-octadecene) and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction.[12] The final step is the catalytic hydrogenation of the alkene, as described in the Grignard pathway.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. leah4sci.com [leah4sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]

Introduction: The Significance of Branched Alkanes in Chemical Ecology

An In-Depth Technical Guide to the Natural Occurrence of 2-Methyloctadecane in Plants and Insects

Branched-chain alkanes, a class of saturated hydrocarbons characterized by the presence of one or more alkyl side chains, are ubiquitous in the natural world. Unlike their linear counterparts, which primarily serve structural and waterproofing roles, the introduction of methyl or other alkyl groups creates stereochemical complexity and conformational diversity. This structural nuance allows branched alkanes to function as highly specific signaling molecules, mediating a vast array of biological interactions. This compound (C₁₉H₄₀) is a prime example of such a molecule, acting as a subtle yet potent chemical cue in both the plant and insect kingdoms. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological function, and analytical methodologies pertaining to this compound, tailored for researchers, scientists, and professionals in drug development and chemical ecology.

Section 1: The Presence and Putative Roles of this compound in the Plant Kingdom

While the roles of branched alkanes are more extensively documented in insects, their presence in plant cuticular waxes and volatile emissions suggests significant, albeit less understood, functions.

Documented Occurrence in Plant Species

This compound has been identified as a constituent of the essential oils and volatile profiles of several plant species. Its presence is often part of a complex mixture of hydrocarbons and other secondary metabolites.

| Plant Species | Family | Part Analyzed | Method of Analysis | Reference(s) |

| Laggera alata | Asteraceae | Herb | GC-MS | [1][2][3][4][5] |

| Humulus lupulus (Hops) | Cannabaceae | Cones | UPLC-DAD-MS/MS | [6][7][8][9][10] |

| Mansoa alliacea (Garlic Vine) | Bignoniaceae | Leaves and Twigs | Various chromatographic approaches | [11] |

Insights into its Function in Plants: In plants, long-chain alkanes, including branched isomers like this compound, are integral components of the epicuticular wax layer. This waxy coating is the primary barrier against uncontrolled water loss and provides protection from UV radiation and pathogen attack. The incorporation of branched alkanes can alter the physical properties of this wax layer, influencing its crystallinity and permeability.

Furthermore, the presence of this compound in the volatile emissions of flowers, such as in Mansoa alliacea, suggests a role in plant-insect interactions.[12] These volatile organic compounds (VOCs) can act as attractants for pollinators or as deterrents for herbivores.[12] The specific role of this compound in these interactions is an active area of research.

Biosynthesis of Branched-Chain Alkanes in Plants

The biosynthesis of alkanes in plants originates from the fatty acid synthesis (FAS) pathway within plastids. While the pathway for n-alkanes is well-established, the precise mechanism for the introduction of methyl branches is still under investigation.

The prevailing hypothesis suggests that, similar to bacterial systems, a precursor other than acetyl-CoA, such as isobutyryl-CoA or 2-methylbutyryl-CoA, may be used as a primer for the fatty acid synthase complex to initiate the synthesis of a branched-chain fatty acid. Alternatively, a methyl group may be introduced at a later stage of chain elongation. The resulting very-long-chain fatty acid is then converted to an alkane.

Caption: Generalized biosynthetic pathway of branched alkanes in plants.

Section 2: The Role of this compound in the Insect Kingdom

In insects, this compound is a well-documented semiochemical, a chemical signal that mediates interactions between organisms. It primarily functions as a pheromone (intraspecific communication) and potentially as a kairomone (interspecific communication).

This compound as a Pheromone

-

Sex Pheromone in Tiger Moths: Foundational research has identified this compound as a crucial sex pheromone for several species of tiger moths (family Arctiidae).[13] It is a key component in the chemical communication that facilitates mate recognition and helps maintain reproductive isolation among closely related species, including:

-

Holomelina laeta

-

The Holomelina aurantiaca species complex

-

Pyrrharctia isabella (the Isabella tiger moth)

-

-

Trail Pheromone in the Asian Longhorned Beetle: this compound is a minor component of the female-produced trail pheromone of the invasive Asian longhorned beetle, Anoplophora glabripennis. While other compounds like 2-methyldocosane and (Z)-9-tricosene are the major components, the precise blend of all four identified chemicals is crucial for signaling fertility and attracting males.[14]

This compound as a Kairomone

Cuticular hydrocarbons (CHCs) on the surface of an insect's body serve as a chemical fingerprint, and parasitoid wasps often exploit these cues to locate their hosts.[15][16] Methyl-branched alkanes, including this compound, contribute to the complexity of this chemical signature. For a parasitoid, these host-specific CHCs act as kairomones, chemical signals that benefit the receiver (the parasitoid) at a cost to the emitter (the host). The specific recognition of the host's CHC profile, which can include this compound, is critical for successful host location and recognition by the parasitoid.[16]

Biosynthesis of Methyl-Branched Alkanes in Insects

The biosynthesis of methyl-branched CHCs in insects is a well-studied process that occurs primarily in specialized cells called oenocytes.[17][18] The pathway is an elegant modification of the standard fatty acid synthesis.

-

Initiation and Branching: The process begins with the standard fatty acid synthase (FAS) machinery. The key step for creating a methyl branch is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the elongation process.[19] The precursor for the methylmalonyl-CoA is often succinate.[20]

-

Elongation: The fatty acid chain is further elongated to produce a very-long-chain fatty acyl-CoA.

-

Reduction and Decarbonylation: The fatty acyl-CoA is reduced to a fatty aldehyde, which is then converted to the final hydrocarbon by an oxidative decarbonylation step, catalyzed by a cytochrome P450 enzyme of the CYP4G family.[17]

The stereochemistry of the methyl branch is thought to be determined during the enoyl-ACP reductase step of the FAS cycle.[19]

Caption: Biosynthesis of this compound in insects.

Section 3: Methodologies for the Analysis of this compound

The identification and quantification of this compound from complex biological matrices require robust analytical protocols. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.[17][21]

Experimental Protocol 1: Extraction of this compound from Insect Cuticles

This protocol is designed for the non-destructive extraction of cuticular hydrocarbons.

-

Sample Collection: Collect individual insects and freeze them at -20°C or lower.

-

Solvent Extraction:

-

Place a single, intact insect into a 2 mL glass vial.

-

Add 500 µL of hexane (HPLC grade).

-

Include an internal standard (e.g., n-eicosane or another odd-chain n-alkane not present in the sample) at a known concentration for quantification.

-

Gently agitate the vial for 10 minutes. This duration is sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.

-

-

Sample Cleanup:

-

Carefully remove the insect from the vial.

-

Pass the hexane extract through a small column of silica gel or Florisil to remove more polar lipids. Elute the hydrocarbon fraction with an additional 1 mL of hexane.

-

-

Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

-

Transfer the concentrated sample to a 200 µL glass insert within a GC vial.

-

Experimental Protocol 2: Extraction of this compound from Plant Tissues

This protocol is adapted for the extraction of alkanes from plant material, such as leaves or flowers.

-

Sample Preparation:

-

Freeze-dry the plant material to remove water.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Soxhlet Extraction:

-

Place a known mass (e.g., 5-10 g) of the powdered plant material into a cellulose thimble.

-

Add an internal standard to the extraction flask.

-

Extract the sample with hexane in a Soxhlet apparatus for 6-8 hours.

-

-

Sample Cleanup and Fractionation:

-

Concentrate the crude extract using a rotary evaporator.

-

Perform column chromatography on silica gel. Elute with hexane to obtain the alkane fraction. Subsequent elution with solvents of increasing polarity can isolate other lipid classes.

-

-

Final Preparation:

-

Evaporate the hexane fraction under nitrogen to the desired final volume and transfer to a GC vial.

-

GC-MS Analysis and Data Interpretation

-

Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer is required.

-

GC Conditions:

-

Injector: Splitless mode at 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 320°C, and hold for 10 minutes. This program allows for the separation of a wide range of hydrocarbons.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Identification: this compound is identified based on two criteria:

-

Retention Index (RI): The retention time of the peak is compared to those of an n-alkane standard mixture run under the same conditions. The calculated RI should match known values for this compound.[22]

-

Mass Spectrum: The EI mass spectrum of a 2-methyl branched alkane will show a characteristic fragmentation pattern, including a weak molecular ion (M+) and prominent fragment ions resulting from cleavage at the branch point.

-

-

Quantification: The amount of this compound is calculated by comparing its peak area to the peak area of the internal standard.

Caption: General workflow for the analysis of this compound.

Conclusion and Future Directions

This compound exemplifies the functional diversity of branched alkanes in nature, serving as a critical semiochemical in insects and a component of the protective and communicative chemistry of plants. While its role as a pheromone is well-established in certain insect taxa, further research is needed to elucidate its full range of functions, particularly in plant-insect and tritrophic interactions. Advances in genomics and metabolomics will undoubtedly uncover the specific enzymatic machinery responsible for its biosynthesis in both kingdoms. A deeper understanding of the natural occurrence and function of this compound holds promise for the development of novel and sustainable pest management strategies and provides a fascinating window into the chemical language that governs the natural world.

References

A comprehensive list of references is provided on the following page.

References

-

Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance. (2025). RSIS International. [Link]

-

Roelofs, W. L., & Cardé, R. T. (1971). Hydrocarbon sex pheromone in tiger moths (Arctiidae). Science, 171(3972), 684–686. [Link]

-

Mori, K. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1284-1289. [Link]

-

Martin, S. J., & Drijfhout, F. P. (2017). The role of cuticular hydrocarbons in insects. ResearchGate. [Link]

-

Chu, A. J., & Blomquist, G. J. (1980). Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes. Archives of Biochemistry and Biophysics, 201(1), 304–312. [Link]

-

Hoover, K. (2014). Asian longhorned beetles pheromone could be used to manage pest. Penn State University. [Link]

-

Wickham, J. A., et al. (2014). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora Glabripennis and Its Effect on Behavior. Journal of Chemical Ecology, 40(11-12), 1235–1243. [Link]

-

Wickham, J. A., et al. (2014). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora glabripennis and its Effect on Behavior. National Institutes of Health. [Link]

-

Masini, A., et al. (2020). The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis. ResearchGate. [Link]

-

Cuticular Hydrocarbons in Insects: A review on Molecular Architecture, Physiological Roles, and Evolutionary Significance. (2025). IJRIAS. [Link]

-

Awater-Salendo, S., et al. (2020). The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis. Journal of Chemical Ecology, 46(12), 1055–1066. [Link]

-

Blomquist, G. J., & Ginzel, M. D. (2021). Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons. Annual Review of Entomology, 66, 45-62. [Link]

-

Michell, C. T., et al. (2014). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Semantic Scholar. [Link]

-

Markes International. (n.d.). Analysis of Long-Chain Hydrocarbons. Markes International Application Note 136. [Link]

-

Keena, M. A., et al. (2009). Attraction of Anoplophora glabripennis to Male-Produced Pheromone and Plant Volatiles. ResearchGate. [Link]

-

Nehme, M. E. (2009). USING ASIAN LONGHORNED BEETLE MALE-PRODUCED PHEROMONE AND HOST VOLATILES FOR MONITORING. Northern Research Station. [Link]

-

Ekundayo, O., et al. (1989). Composition of the Essential Oil of Laggera alata. Planta Medica, 55(6), 573–574. [Link]

-

Bai, Y., et al. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. Frontiers in Earth Science. [Link]

-

Blomquist, G. J., & Jackson, L. L. (1979). Chemical ecology and biochemistry of insect hydrocarbons. CABI Digital Library. [Link]

-

Asfaw, N., et al. (2020). Components of the essential oils of the species from the genus Laggera. ResearchGate. [Link]

-

Ramanoelina, A. R., et al. (2012). Chemical Composition of the Essential Oil of Laggera alata var. alata (D. Don) Sch. Bip. Ex Oliv. (Asteraceae) from Comoros Islands, Part I. ResearchGate. [Link]

-

Dötterl, S., & Vereecken, N. J. (2024). [The role of volatile organic compounds in plant-insect communication]. Journal de la Société de Biologie, 218(1), 1-12. [Link]

-

Gries, R., et al. (2006). (7Z,9E)-2-methyl-7,9-octadecadiene: a sex pheromone component of Lymantria bantaizana. Journal of Chemical Ecology, 32(6), 1191-1202. [Link]

-

Nelson, D. R. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. UNL Digital Commons. [Link]

-

Wang, W., & Shao, Z. (2014). Enzymes and genes involved in aerobic alkane degradation. Frontiers in Microbiology. [Link]

-

Deo, C., et al. (2019). Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm Resources From the Maritimes Region of Canada. Frontiers in Plant Science. [Link]

-

Max Planck Institute for Chemical Ecology. (2025). Two plant species invent the same chemically complex and medically interesting substance. Max Planck Institute for Chemical Ecology. [Link]

-

Fridman, E. (2012). Two Methylketone Biosynthetic Enzymes from Wild Tomatoes. ResearchGate. [Link]

-

Klahn, S., & Happe, T. (2014). Alkane Biosynthesis Genes in Cyanobacteria and Their Transcriptional Organization. National Institutes of Health. [Link]

-

Yactayo-Chang, J. P., et al. (2021). Insect Plant Interaction with Reference to Secondary Metabolites: A Review. ARCC Journals. [Link]

-

Oladimeji, M. O., et al. (2012). Chemical Constituents of the Essential Oil of Laggera pterodonta (DC.) Sch. Bip. From North-Central Nigeria. Semantic Scholar. [Link]

-

Ferrillo, A., et al. (2023). Metabolomic and Proteomic Profile of Dried Hop Inflorescences (Humulus lupulus L. cv. Chinook and cv. Cascade) by SPME-GC-MS and UPLC-MS-MS. ResearchGate. [Link]

-

Special Issue: Plant–Insect Interactions—2nd edition. (n.d.). MDPI. [Link]

-

Asfaw, N., et al. (2020). Chemical composition, and antibacterial and antioxidant activities of essential oils from Laggera tomentosa Sch. Bip. ex Oliv. et Hiern (Asteraceae). PubMed Central. [Link]

-

Gries, R., et al. (2002). 2-Methyl-(Z)-7-octadecene: sex pheromone of allopatric Lymantria lucescens and L. serva. Journal of Chemical Ecology, 28(3), 469-478. [Link]

-

Kumar, S., et al. (2021). Alkane/alkene biosynthetic pathways and enzymes, which were utilized in... ResearchGate. [Link]

-

Moreira, X., et al. (2023). Insect herbivory but not plant pathogen infection drive floral volatile. WUR eDepot. [Link]

-

Grohar, T., et al. (2023). Antioxidant Activity of Different Hop (Humulus lupulus L.) Genotypes. MDPI. [Link]

-

De La Torre, H., & Semon, B. (2020). Nature's Chemists: The Discovery and Engineering of Phytochemical Biosynthesis. Frontiers in Plant Science. [Link]

-

Chandrasekaran, S. M., et al. (2022). Role of Secondary Plant Metabolites against Insects. ResearchGate. [Link]

-

Karabin, M., et al. (2016). HUMULUS LUPULUS L. (HOPS) - A VALUABLE SOURCE OF COMPOUNDS WITH BIOACTIVE EFFECTS FOR FUTURE THERAPIES. Acta Poloniae Pharmaceutica, 73(2), 241-252. [Link]

-

Li, Y. L., et al. (2021). [Two new pyranonaphthoquinones from Mansoa alliacea]. Zhongguo Zhong Yao Za Zhi, 46(15), 3895-3900. [Link]

-

Johnson, W., Jr., et al. (2017). Safety Assessment of Humulus lupulus (Hops)-Derived Ingredients as Used in Cosmetics. International Journal of Toxicology, 36(1_suppl), 51S-65S. [Link]

Sources

- 1. Composition of the Essential Oil of Laggera alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Chemical composition, and antibacterial and antioxidant activities of essential oils from Laggera tomentosa Sch. Bip. ex Oliv. et Hiern (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Phytochemical Characterization of Wild Hops (Humulus lupulus ssp. lupuloides) Germplasm Resources From the Maritimes Region of Canada [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mmsl.cz [mmsl.cz]

- 10. cir-safety.org [cir-safety.org]

- 11. [Two new pyranonaphthoquinones from Mansoa alliacea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [The role of volatile organic compounds in plant-insect communication] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrocarbon sex pheromone in tiger moths (Arctiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. psu.edu [psu.edu]

- 15. researchgate.net [researchgate.net]

- 16. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsisinternational.org [rsisinternational.org]

- 18. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Biosynthesis of hydrocarbons in insects: succinate is a precursor of the methyl branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. digitalcommons.unl.edu [digitalcommons.unl.edu]

A Technical Guide to the Spectroscopic Characterization of 2-Methyloctadecane

Introduction

2-Methyloctadecane (C₁₉H₄₀) is a branched-chain alkane with a molecular weight of 268.52 g/mol .[1][2][3][4] As a long-chain hydrocarbon, it serves as a reference compound in various fields, including geochemistry, environmental analysis, and as a component in complex lubricant and fuel mixtures. Its unambiguous identification and quantification rely on a suite of spectroscopic techniques. This guide provides an in-depth analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data characteristic of this compound, grounded in established principles and experimental protocols.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of alkanes through controlled fragmentation. For this compound, electron ionization (EI) is the most common method employed.

Principles of Electron Ionization for Alkanes

In EI-MS, high-energy electrons bombard the molecule, leading to the ejection of an electron to form a molecular ion (M⁺•).[5] This radical cation is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting mass-to-charge ratio (m/z) of the fragments provides a structural fingerprint. While straight-chain alkanes show a characteristic series of peaks separated by 14 mass units (CH₂), branched alkanes exhibit unique fragmentation patterns at the branching point due to the increased stability of secondary and tertiary carbocations.[5]

Experimental Protocol: Electron Ionization GC-MS

A robust method for analyzing this compound involves gas chromatography coupled with mass spectrometry (GC-MS), which separates the compound from any impurities before it enters the ion source.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

GC Separation:

-

Injector: Set to 280°C with a splitless or split injection, depending on the sample concentration.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating hydrocarbons.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at a rate of 15°C/min. Hold at 300°C for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection (EI):

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation: Fragmentation of this compound

The mass spectrum of this compound is characterized by a weak or absent molecular ion peak (M⁺• at m/z 268) due to its instability.[6] The fragmentation pattern is dominated by cleavage at the branched C2 position, which yields more stable secondary carbocations.

Table 1: Key Mass Fragments for this compound [7][8]

| m/z Value | Proposed Fragment Ion | Interpretation |

| 268 | [C₁₉H₄₀]⁺• | Molecular Ion (M⁺•) - Often very low abundance or absent. |

| 253 | [M - CH₃]⁺ | Loss of a methyl group (C1). |

| 239 | [M - C₂H₅]⁺ | Loss of an ethyl group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, resulting from cleavage at the C2-C3 bond. Often a very abundant peak. |

| 57 | [C₄H₉]⁺ | Butyl cation fragment. Typically the base peak in long-chain alkanes. |

| 71 | [C₅H₁₁]⁺ | Pentyl cation fragment. |

| 85 | [C₆H₁₃]⁺ | Hexyl cation fragment. |

The spectrum will show clusters of peaks separated by 14 amu, corresponding to the sequential loss of methylene (-CH₂-) units.[6] The enhanced abundance of the peak at m/z 43 is a strong indicator of the methyl branch at the C2 position.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation. For an alkane like this compound, the spectrum is relatively simple and dominated by C-H bond vibrations.

Principles of IR Spectroscopy for Alkanes

Alkanes primarily exhibit stretching and bending vibrations of their C-H and C-C bonds.

-

C-H Stretching: Occurs in the 2850-3000 cm⁻¹ region.[9] The precise frequency can distinguish between methyl (CH₃) and methylene (CH₂) groups.

-

C-H Bending: Occurs in the 1350-1470 cm⁻¹ region.[9] The bending vibrations of methyl groups are particularly useful for identifying branched structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for liquid samples, requiring minimal preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation: IR Spectrum of this compound

The IR spectrum of this compound will not show peaks for common functional groups like hydroxyl (-OH) or carbonyl (C=O). Instead, it will be defined by characteristic alkane absorptions.

Table 2: Characteristic IR Absorption Bands for this compound [4]

| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Intensity |

| 2950 - 2975 | C-H Stretch | Asymmetric, CH₃ groups | Strong |

| 2850 - 2930 | C-H Stretch | Symmetric, CH₂ and CH₃ groups | Strong |

| 1460 - 1470 | C-H Bend | Scissoring, CH₂ groups | Medium |

| 1375 - 1385 | C-H Bend | Symmetric (umbrella), CH₃ groups | Medium |

| 720 - 725 | C-H Bend | Rocking, long chain of (CH₂)n, n > 4 | Weak-Medium |

The presence of a distinct peak around 1380 cm⁻¹ is consistent with the methyl branching.[10][11] The long methylene chain gives rise to a characteristic rocking vibration absorption near 722 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, mapping the chemical environment of every carbon and hydrogen atom in the molecule.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy identifies the different electronic environments of carbon atoms. Due to the low natural abundance of the ¹³C isotope, proton decoupling is used to simplify the spectrum to a series of single lines, where each unique carbon atom produces one peak.[12]

-

Sample Preparation: Dissolve ~50-100 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a standard 5 mm NMR tube.

-

Data Acquisition:

-

Spectrometer: A 100 MHz (or higher) spectrometer is recommended.

-

Technique: Standard proton-decoupled ¹³C acquisition.

-

Relaxation Delay: A delay (d1) of 2-5 seconds is sufficient for alkanes.

-

Number of Scans: Acquire several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

-

The chemical shifts of carbons in alkanes are found in the upfield region of the spectrum (typically 5-40 ppm).[12] Due to the molecule's symmetry, carbons in the long chain that are distant from the branch point will have very similar chemical environments and their signals will overlap in a narrow region around 29.7 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (DEPT) |

| C1 | ~22.7 | CH₃ |

| C2 | ~28.0 | CH |

| C3 | ~37.0 | CH₂ |

| C4 | ~27.5 | CH₂ |

| C5-C15 | ~29.7 (multiple overlapping signals) | CH₂ |

| C16 | ~32.0 | CH₂ |

| C17 | ~22.8 | CH₂ |

| C18 | ~14.1 | CH₃ |

| 2-Methyl | ~19.8 | CH₃ |

Note: These are predicted values based on standard alkane chemical shift increments. Actual values may vary slightly depending on solvent and temperature.[13][14]

¹H NMR Spectroscopy

¹H NMR provides information on the number and type of hydrogen atoms and their connectivity. Signals are split into multiplets based on the number of neighboring protons (n+1 rule).

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of CDCl₃ with TMS as an internal standard.

-

Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) spectrometer is ideal.

-

Technique: Standard single-pulse proton acquisition.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

For a long-chain alkane, the ¹H NMR spectrum is characterized by significant signal overlap.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH₃) | ~0.88 | Triplet | 3H |

| H2 (CH) | ~1.55 | Multiplet | 1H |

| H3-H17 (CH₂) | ~1.26 (broad, intense singlet-like peak) | Multiplet | ~30H |

| H18 (CH₃) | ~0.88 | Triplet | 3H |

| 2-Methyl (CH₃) | ~0.86 | Doublet | 3H |

Note: The signals for the terminal methyl groups (C18) and the branched methyl group will likely overlap with the other methyl group at C1, appearing as a complex multiplet around 0.88 ppm.[15][16][17] The most distinct feature is the broad, high-intensity signal around 1.26 ppm, which corresponds to the many methylene groups in the long alkyl chain.

References

-

National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectrum (electron ionization) for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS). SDBS. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Gas Chromatography data for Octadecane, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChemLite. (n.d.). This compound (C19H40). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-methyloctane. NIST/TRC Web Thermo Tables. Retrieved from [Link]

-

University of Texas at El Paso. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Clark, J. (2014). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylhexane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpentane. Retrieved from [Link]

Sources

- 1. Octadecane, 2-methyl- [webbook.nist.gov]

- 2. Octadecane, 2-methyl- [webbook.nist.gov]

- 3. Octadecane, 2-methyl- [webbook.nist.gov]

- 4. Octadecane, 2-methyl- [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C19H40 | CID 15264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Octadecane, 2-methyl- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. infrared spectrum of 2-methylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. compoundchem.com [compoundchem.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

An In-depth Technical Guide to 2-Methyloctadecane: Structure, Isomerism, and Analysis

<

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: Situating 2-Methyloctadecane in the Chemical Landscape

This compound is a saturated, branched-chain alkane with the molecular formula C19H40.[1][2] As a member of the hydrocarbon family, it consists solely of carbon and hydrogen atoms, featuring a main chain of eighteen carbon atoms (octadecane) with a single methyl group substituent at the second position.[1] This seemingly simple structure belies a fascinating complexity, particularly concerning its isomerism, which has significant implications for its physical properties and biological activity. This guide provides an in-depth exploration of this compound, from its core molecular profile to the nuances of its isomers and the analytical techniques required to distinguish them. For professionals in drug development and chemical research, understanding such molecules is foundational, as hydrocarbon moieties are ubiquitous in pharmaceuticals and biomolecules, and their precise three-dimensional structure can dictate efficacy and interaction with biological systems.

Section 1: Core Molecular Profile of this compound

The fundamental identity of this compound is defined by its structural formula and resulting physicochemical properties.

Structural Formula and Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, precisely describes its structure: an octadecane chain substituted at the second carbon atom with a methyl (-CH3) group.[1]

-

Molecular Formula : C19H40[1]

-

Canonical SMILES : CCCCCCCCCCCCCCCCC(C)C[3]

-

InChIKey : KVQVGSDBGJXNGV-UHFFFAOYSA-N[2]

The structure is depicted below:

Caption: Enantiomers of this compound.

Enantiomers have identical physical properties (boiling point, density, etc.) except for their interaction with plane-polarized light (optical activity). However, their biological activities can differ dramatically. Since enzymes and receptors in biological systems are themselves chiral, they often interact differently with each enantiomer of a chiral molecule. This principle is of paramount importance in drug development, where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Section 3: Synthesis and Analytical Methodologies

The synthesis of specific branched alkanes and the subsequent analysis of isomeric purity are crucial tasks in chemical research.

Generalized Synthesis of Branched Alkanes

While industrial-scale production of branched alkanes often relies on processes like catalytic cracking and isomerization of petroleum feedstocks, targeted laboratory synthesis requires more precise methods. [4]One common approach involves organometallic coupling reactions. For example, a Grignard reagent could be used to construct the carbon skeleton of this compound.

Illustrative Protocol: Grignard Synthesis Step 1: Formation of the Grignard Reagent React 1-bromohexadecane with magnesium turnings in anhydrous diethyl ether to form hexadecylmagnesium bromide. The causality here is the high reactivity of the organomagnesium halide, which acts as a potent nucleophile.

Step 2: Nucleophilic Attack React the prepared Grignard reagent with a suitable ketone, such as acetone. The nucleophilic carbon of the Grignard reagent will attack the electrophilic carbonyl carbon of the acetone.

Step 3: Protonation and Reduction The resulting alkoxide is protonated with a weak acid (e.g., ammonium chloride solution) to yield 2-methyl-2-octadecanol. Subsequent reduction of the tertiary alcohol to the corresponding alkane would be necessary, which can be a challenging step and may require specific methodologies like Barton-McCombie deoxygenation.

Self-Validation: Each step must be monitored for completion using techniques like Thin Layer Chromatography (TLC). The final product's identity and purity must be confirmed via spectroscopic methods (NMR, IR) and GC-MS.

Protocol for Isomer Separation and Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds like long-chain alkanes. [5][6][7] Step-by-Step GC-MS Protocol:

-

Sample Preparation: Dissolve the alkane sample in a volatile, non-polar solvent such as hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization. A pressure pulse during injection can help reduce mass discrimination for long-chain alkanes. [6]3. Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column (e.g., HP-5). [8]The column's stationary phase interacts differently with the various isomers based on their boiling points and polarity. Generally, branched alkanes elute earlier than their straight-chain counterparts with the same carbon number. [8]4. Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecules, causing them to fragment in a reproducible pattern. [6]5. Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Identification: A detector records the abundance of each fragment. The resulting mass spectrum is a chemical "fingerprint" that can be compared against a library (like the NIST database) to identify the compound. [2]

Caption: Workflow for GC-MS analysis of alkane isomers.

For separating enantiomers, a specialized chiral GC column is required. These columns contain a chiral stationary phase that interacts diastereomerically with the enantiomers, allowing for their separation.

Section 4: Relevance in Research and Drug Development

While a simple alkane, this compound and its structural motifs are relevant in several advanced fields.

-

Insect Pheromones: Many insect pheromones are long-chain hydrocarbons or their derivatives. [9][10]For example, disparlure, the sex pheromone of the gypsy moth, is (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, a molecule with the same carbon skeleton as this compound. [11]The precise stereochemistry and branching are critical for biological activity. Understanding these structures is vital for developing environmentally benign pest control strategies. [12]* Drug Delivery and Formulation: Long-chain alkanes can be used as excipients in pharmaceutical formulations, particularly in ointments and creams, due to their inertness and emollient properties. Highly branched alkanes can serve as specialized inert solvents in the pharmaceutical industry. [4]* Bioactive Compound Identification: Branched alkanes are found in various natural products and plant extracts. [13]Their identification via techniques like GC-MS is a key part of phytochemical analysis, which can lead to the discovery of new compounds with potential therapeutic activities. [14][15][16]

Conclusion

This compound serves as an exemplary model for understanding the fundamental principles of organic chemistry that have profound implications for applied science. Its structure, while simple, gives rise to a rich variety of constitutional and stereoisomers. For researchers in drug development and related fields, the ability to synthesize, separate, and identify these isomers is not merely an academic exercise. It is a critical capability, as the specific three-dimensional architecture of a molecule is inextricably linked to its function and biological impact. The methodologies outlined in this guide, from targeted synthesis to high-resolution analytical techniques, represent the essential tools required to navigate the complexities of molecular structure and unlock its potential.

References

- BenchChem. (n.d.). A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Patsnap Eureka. (2026). How to Synthesize Branched Alkanes for Fuels.

- ResearchGate. (n.d.). Figure 2. Mechanics for branched-chain alkane production....

- Request PDF. (n.d.). Synthesis of highly-branched alkanes for renewable gasoline.

- National Center for Biotechnology Information. (n.d.). This compound | C19H40 | CID 15264. PubChem.

- The Good Scents Company. (n.d.). 2-methyl octadecane, 1560-88-9.

- Markes International. (n.d.). Analysis of Long-Chain Hydrocarbons.

- PubChemLite. (n.d.). This compound (C19H40).

- National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook.

- Chemistry Stack Exchange. (2018). Synthesis of branched alkanes.

- National Institute of Standards and Technology. (n.d.). Octadecane, 2-methyl-. NIST Chemistry WebBook.

- NMPPDB. (n.d.). 2-methyldecane (Decane, 2-methyl-).

- ResearchGate. (2025). Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material.

- ResearchGate. (n.d.). GC-MS analysis of hydrocarbons showing total ion chromatogram (short....

- Frontiers. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.

- National Institute of Standards and Technology. (n.d.). (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure]. NIST Chemistry WebBook.

- Chemsrc. (2025). This compound | CAS#:1560-88-9.

- Pragolab. (n.d.). Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL).

- ChemicalBook. (2023). This compound | 1560-88-9.

- PHCD. (n.d.). This compound.

- Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers.

- The Organic Chemistry Tutor. (2018). Constitutional Isomers [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Nonadecane | C19H40 | CID 12401. PubChem.

- Wikipedia. (n.d.). Nonadecane.

- National Center for Biotechnology Information. (n.d.). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC.

- ResearchGate. (2023). Lepidopteran pheromones as potential tools for pest insect control in the Arecaceae family.

- National Institute of Standards and Technology. (n.d.). Nonadecane. NIST Chemistry WebBook.

- Michigan State University. (n.d.). Stereoisomers.

- University of Nebraska-Lincoln. (2022). Research team boosts environmentally sustainable pest control via insect pheromones.

- PubChemLite. (n.d.). Nonadecane (C19H40).

- National Center for Biotechnology Information. (n.d.). 8-Methyloctadecane | C19H40 | CID 530154. PubChem.

- ResearchGate. (n.d.). Determination of some bioactive chemical constituents from Thesium humile Vahl.

- ResearchGate. (2025). Identification of 5,9-dimethylheptadecane as a sex pheromone of the moth Leucoptera scitella.

- National Center for Biotechnology Information. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. PMC.

- ResearchGate. (n.d.). Biological activity of bioactive compounds in CBSPEE.

- Journal of Drug Delivery and Therapeutics. (n.d.). Volume 12, Issue 4-S.

- Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer [Video]. YouTube.

- Pharmacognosy Journal. (n.d.). GC-MS Analysis and Screening of Anti-Proliferative Potential of Methanolic Extract of Garcinia cowa on Different Cancer Cell Line.

- National Center for Biotechnology Information. (n.d.). 5-Methyloctadecane | C19H40 | CID 520183. PubChem.

- Organic Chemistry Tutor. (2024). The EASY Way to Master Stereoisomers [Video]. YouTube.

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Octadecane, 2-methyl- [webbook.nist.gov]

- 3. PubChemLite - this compound (C19H40) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analysis of Long-Chain Hydrocarbons | Markes International [markes.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] [webbook.nist.gov]

- 12. Research team boosts environmentally sustainable pest control via insect pheromones | IANR News [ianrnews.unl.edu]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. repository.unar.ac.id [repository.unar.ac.id]

2-Methyloctadecane solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methyloctadecane in Organic Solvents

Executive Summary

This compound, a C19 branched alkane, serves as a crucial molecule in various research and industrial applications, from its role as a component in complex hydrocarbon mixtures to its use as a nonpolar excipient in pharmaceutical formulations. Understanding its solubility profile is paramount for process optimization, formulation development, and predictive modeling. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. We will delve into the core physicochemical principles governing its solubility, offer predictive assessments across solvent classes, and provide detailed, field-proven experimental protocols for quantitative measurement. This document is designed to equip the reader with both the theoretical knowledge and the practical methodologies required to confidently work with this compound.

Physicochemical Profile of this compound

Before assessing its behavior in solution, it is essential to understand the intrinsic properties of the this compound molecule. As a long-chain, branched aliphatic hydrocarbon, its structure is fundamentally nonpolar.

Key Properties:

-

Density: ~0.8 g/cm³[1]

-

LogP (o/w): ~10.67[1] (This high value indicates extreme hydrophobicity and a strong preference for nonpolar environments).

-

Physical Form: Liquid at standard conditions[2].

The defining features are its long C18 primary chain and the single methyl group at the C-2 position. This branching slightly alters its physical properties compared to its linear isomer, n-nonadecane, by disrupting the efficiency of intermolecular packing, which can influence melting points and solubility.

Caption: Skeletal structure of this compound (hydrogens omitted).

Core Principles of Alkane Solubility

The solubility of any substance is governed by the thermodynamics of mixing, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For a solute to dissolve, ΔG must be negative. In the context of this compound, this is dominated by enthalpy changes related to intermolecular forces.

The guiding principle is "like dissolves like."[4][5] This means substances with similar intermolecular forces are likely to be miscible.

-

Solute-Solute Interactions: In liquid this compound, the molecules are held together by weak van der Waals forces, specifically London dispersion forces. These forces increase with the size of the molecule.

-

Solvent-Solvent Interactions: The forces between solvent molecules vary widely, from weak dispersion forces in alkanes to strong hydrogen bonds in water and alcohols.

-